2-Methyl-2-(1,1,2-trifluoroethoxy)propane
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Overview
Description
2-Methyl-2-(1,1,2-trifluoroethoxy)propane is an organic compound with the molecular formula C6H11F3O It is characterized by the presence of a trifluoroethoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1,1,2-trifluoroethoxy)propane typically involves the reaction of 2-methylpropane with 1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1,1,2-trifluoroethoxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxy ketones, while reduction could produce hydrocarbons with fewer fluorine atoms .
Scientific Research Applications
2-Methyl-2-(1,1,2-trifluoroethoxy)propane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Mechanism of Action
The mechanism by which 2-Methyl-2-(1,1,2-trifluoroethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses .
Properties
CAS No. |
402950-42-9 |
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Molecular Formula |
C6H11F3O |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-methyl-2-(1,1,2-trifluoroethoxy)propane |
InChI |
InChI=1S/C6H11F3O/c1-5(2,3)10-6(8,9)4-7/h4H2,1-3H3 |
InChI Key |
BRZUNBJLDKAZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CF)(F)F |
Origin of Product |
United States |
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